molecular formula C18H16FN3O B5590098 (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-fluorophenyl)prop-2-enamide

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-fluorophenyl)prop-2-enamide

Cat. No.: B5590098
M. Wt: 309.3 g/mol
InChI Key: VLZCHMVCHKTZFQ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-fluorophenyl)prop-2-enamide is a synthetic organic compound that features a benzimidazole moiety linked to a fluorophenyl group through a prop-2-enamide chain

Scientific Research Applications

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-fluorophenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would involve interacting with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, structure, reactivity, and potential applications. This could include investigating its potential use as a drug, a catalyst, a material, or in other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-fluorophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Coupling with Fluorophenyl Group: The final step involves coupling the benzimidazole derivative with a fluorophenylprop-2-enamide moiety. This can be achieved through a Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of a nitro group would yield an amine derivative.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.

    Fluorophenyl Derivatives: Compounds such as fluoxetine and fluticasone contain the fluorophenyl group and are known for their pharmacological effects.

Uniqueness

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-fluorophenyl)prop-2-enamide is unique due to the combination of the benzimidazole and fluorophenyl moieties, which may confer enhanced biological activity and specificity compared to other compounds with only one of these functional groups.

Properties

IUPAC Name

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c19-14-8-5-13(6-9-14)7-10-18(23)20-12-11-17-21-15-3-1-2-4-16(15)22-17/h1-10H,11-12H2,(H,20,23)(H,21,22)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZCHMVCHKTZFQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.